molecular formula C9H15FO3 B11904608 Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B11904608
M. Wt: 190.21 g/mol
InChI Key: ZPJBXIBMCBUPIT-RNJXMRFFSA-N
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Description

Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a fluorine atom, a hydroxyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroboration-oxidation or other suitable hydroxylation methods.

    Esterification: The carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-oxocyclohexane-1-carboxylate.

    Reduction: Formation of 3-fluoro-4-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom may enhance binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1

InChI Key

ZPJBXIBMCBUPIT-RNJXMRFFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)O

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O

Origin of Product

United States

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